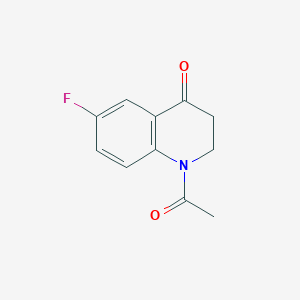

![molecular formula C18H24N2O2 B3013969 N-[2-(6,7-二甲基-2-氧代-1H-喹啉-3-基)乙基]戊酰胺 CAS No. 851096-09-8](/img/structure/B3013969.png)

N-[2-(6,7-二甲基-2-氧代-1H-喹啉-3-基)乙基]戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

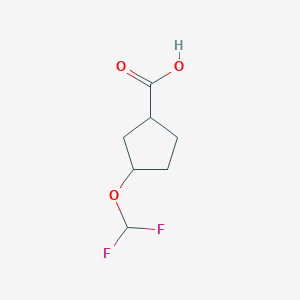

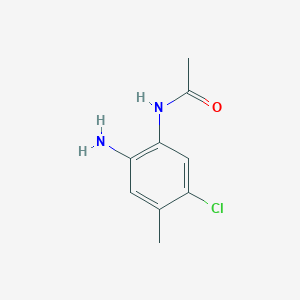

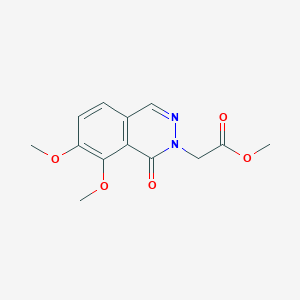

Molecular Structure Analysis

The molecular structure of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide is not directly discussed in the provided papers. However, insights can be drawn from related compounds. For instance, the molecular complex described in the first paper involves a compound with a quinolin-3-yl moiety, similar to the one in the target molecule . The geometry of the dimethylaminophenyl part of the molecule indicates a contribution from the para-quinonoid structure, which suggests that the quinoline derivatives may exhibit resonance and contribute to the stability of the molecular structure .

Synthesis Analysis

While the synthesis of the exact compound is not detailed, the second paper provides information on the synthesis of nickel complexes that involve quinolin-8-amine derivatives . These were synthesized through a one-pot reaction involving 8-aminoquinolines, which are structurally related to the quinoline part of the target molecule. This suggests that similar synthetic strategies could potentially be applied to the synthesis of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide, possibly through modifications of the starting materials or reaction conditions .

Chemical Reactions Analysis

The papers do not provide specific reactions for N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide. However, the first paper discusses a molecular complex that exhibits hydrogen bonding and π-π* interactions . These types of interactions could be relevant to the target compound, as the quinoline moiety is capable of engaging in similar non-covalent interactions, which could influence its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not directly reported in the papers. Nonetheless, the structure of the compound suggests it would have certain characteristics. For example, the presence of the quinoline ring system is likely to contribute to the compound's aromaticity and could affect its UV-Vis absorption properties. The amide linkage in the compound would be expected to influence its solubility in polar solvents and could enable the formation of hydrogen bonds, affecting its boiling and melting points.

科学研究应用

腐蚀抑制

类似于 N-[2-(6,7-二甲基-2-氧代-1H-喹啉-3-基)乙基]戊酰胺结构的喹啉衍生物,因其作为腐蚀抑制剂的潜力而被研究。Zarrouk 等人 (2014) 的一项研究使用量子化学计算来探索相关类别喹喔啉对硝酸介质中铜的抑制效率。分子结构和抑制效率之间的关系被确定,表明这些化合物可以作为有效的腐蚀抑制剂 (Zarrouk 等人,2014).

荧光化学传感器

喹啉部分也用于开发用于水性介质中金属离子检测的荧光化学传感器。Kim 等人 (2016) 合成了基于喹啉的化学传感器,该传感器在与 Zn2+ 离子结合后显示出显着的荧光增强,使其成为检测和定量水样中 Zn2+ 的有用工具 (Kim 等人,2016).

抗病毒剂

新型喹喔啉衍生物已被合成并评估了其对各种病毒(包括 HCV、HBV、HSV-1 和 HCMV)的抗病毒活性。Elzahabi (2017) 的一项研究发现,某些化合物对 HCMV 表现出有效的活性,与标准治疗相比具有较低的 IC50 值,表明喹啉衍生物作为抗病毒剂的潜力 (Elzahabi,2017).

催化

喹啉衍生物已用于聚合过程催化剂的开发。Enders 等人 (2001) 报道了具有喹啉基配体的稳定的铬 (III) 络合物,该络合物作为乙烯聚合的催化剂表现出高活性和温度稳定性 (Enders 等人,2001).

抗癌研究

基于喹啉的化合物在抗癌研究中显示出前景。Ma 等人 (2016) 发现了一种新的 1,2-二氢喹啉抗癌剂,当使用阳离子脂质体递送至肿瘤细胞时,与中性脂质体相比表现出优异的抗肿瘤活性 (Ma 等人,2016).

未来方向

作用机制

Target of Action

It is known that this compound belongs to the class of quinolines . Quinolines have a wide range of biological activities and are often used in drug research and development .

Mode of Action

It’s worth noting that quinolines, the class of compounds to which it belongs, have diverse modes of action depending on their specific structures and targets .

Biochemical Pathways

Quinolines are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Result of Action

Quinolines are known to have a wide range of biological activities, which can result in various molecular and cellular effects .

属性

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-4-5-6-17(21)19-8-7-14-11-15-9-12(2)13(3)10-16(15)20-18(14)22/h9-11H,4-8H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOXGGZCUSYHAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)

![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3013903.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)